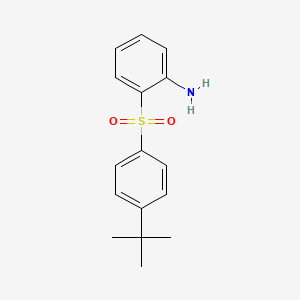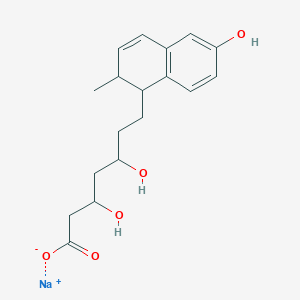
2-(4-tert-Butylbenzene-1-sulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-Butylbenzene-1-sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety, with a tert-butyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylbenzene-1-sulfonyl)aniline typically involves the sulfonylation of 4-tert-butylaniline. One common method is the reaction of 4-tert-butylaniline with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-(4-tert-Butylbenzene-1-sulfonyl)aniline can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of the sulfonyl group can activate the benzene ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of sulfonamide derivatives.
科学的研究の応用
2-(4-tert-Butylbenzene-1-sulfonyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-tert-Butylbenzene-1-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group can influence the compound’s hydrophobicity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 4-tert-Butylbenzenesulfonyl chloride
- 4-tert-Butylaniline
- tert-Butylbenzene
Uniqueness
2-(4-tert-Butylbenzene-1-sulfonyl)aniline is unique due to the presence of both the sulfonyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
61174-42-3 |
|---|---|
分子式 |
C16H19NO2S |
分子量 |
289.4 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)sulfonylaniline |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)12-8-10-13(11-9-12)20(18,19)15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |
InChIキー |
ZCNAEBBYMIHCDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)




![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)

![Benzyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B12065997.png)
